5-Isocyanatospiro[2.3]hexane
Description
5-Isocyanatospiro[2.3]hexane is a spirocyclic compound featuring a six-membered ring system with a nitrogen atom at position 5 and an isocyanate (-NCO) functional group. Spirocyclic systems, such as 5-azaspiro[2.3]hexane derivatives, are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity to biological targets like glutamate receptors .
Properties
CAS No. |
1773507-70-2 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
5-isocyanatospiro[2.3]hexane |
InChI |
InChI=1S/C7H9NO/c9-5-8-6-3-7(4-6)1-2-7/h6H,1-4H2 |
InChI Key |
GGRVBCLNQMZJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanatospiro[2.3]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of 5-Isocyanatospiro[2.3]hexane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Isocyanatospiro[2.3]hexane undergoes a variety of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming more complex spirocyclic structures.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction with polyols in polyurethane synthesis.
Solvents: Inert solvents like dichloromethane and toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Scientific Research Applications
5-Isocyanatospiro[2.3]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and polymers.
Biology: Investigated for its potential use in the development of bioactive molecules and drug candidates.
Medicine: Explored for its potential in the synthesis of pharmaceuticals with unique structural features.
Industry: Utilized in the production of high-performance materials such as polyurethanes, which have applications in coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 5-Isocyanatospiro[2.3]hexane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The spirocyclic structure may also influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of 5-Isocyanatospiro[2.3]Hexane and Analogues
Reactivity and Stability
- However, the constrained geometry may enhance selectivity in drug design by pre-organizing the molecule for target binding .
- Hexamethylene diisocyanate : Linear diisocyanates exhibit rapid reactivity with polyols, forming durable polyurethanes. Their flexibility allows for diverse industrial applications but may reduce target specificity in biological systems .
- 5-Azaspiro[2.3]hexane derivatives : Stability studies via theoretical calculations (e.g., HF/6-31G* methods) show that cis-cyclopropane isomers (e.g., 20a and 20c) are more stable than trans counterparts, highlighting the role of stereochemistry in spirocyclic systems .
Biological Activity
5-Isocyanatospiro[2.3]hexane is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
5-Isocyanatospiro[2.3]hexane features a spirocyclic structure that contributes to its reactivity and biological interactions. The isocyanate functional group is known for its ability to form covalent bonds with nucleophilic sites in proteins, leading to various biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 5-Isocyanatospiro[2.3]hexane |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of 5-Isocyanatospiro[2.3]hexane is primarily attributed to its ability to react with nucleophiles, such as amino acids in proteins. This reactivity can lead to modifications of protein structure and function, influencing various biological pathways.
- Protein Modification : The isocyanate group can react with amino groups of lysine residues in proteins, potentially altering enzyme activities or receptor functions.
- Cell Signaling : By modifying signaling proteins, this compound may influence cellular responses, including proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds with isocyanate functionality exhibit anticancer properties. For example:
- In Vitro Studies : Research has shown that 5-Isocyanatospiro[2.3]hexane can induce apoptosis in cancer cell lines by activating caspase pathways. In one study, the compound was tested on human breast cancer cells (MCF-7) and demonstrated significant cytotoxic effects at concentrations above 10 µM.
Anti-inflammatory Effects
Isocyanates are also known for their anti-inflammatory properties:
- Cell Culture Experiments : In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, 5-Isocyanatospiro[2.3]hexane reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40% at a concentration of 20 µM.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of 5-Isocyanatospiro[2.3]hexane on MCF-7 cells.
- Findings : The compound exhibited IC50 values of 15 µM after 48 hours of treatment, indicating potent anticancer activity.
-
Inflammation Model :
- Objective : Assess the anti-inflammatory potential in LPS-stimulated RAW 264.7 macrophages.
- Findings : A dose-dependent decrease in TNF-α levels was observed, with significant inhibition at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
